C14 Ceramide

Descripción

Propiedades

IUPAC Name |

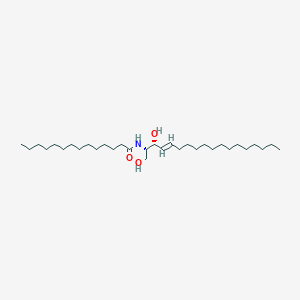

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-JHRQRACZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of C14 Ceramide in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a multitude of cellular processes, including cell cycle arrest, differentiation, senescence, and apoptosis.[1][2] Composed of a sphingosine (B13886) backbone and an amide-linked fatty acid, the specific biological function of a ceramide is often dictated by the length of its acyl chain.[3] C14 Ceramide, also known as N-myristoylsphingosine, is a medium-chain ceramide increasingly recognized for its potent pro-apoptotic capabilities. Elevated levels of C14-ceramide, generated by Ceramide Synthase 5 (CerS5) or CerS6, have been implicated in inducing apoptosis through various stress-related pathways.[4] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound triggers programmed cell death, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanisms of this compound-Induced Apoptosis

This compound executes its pro-apoptotic function by engaging multiple, interconnected signaling pathways that converge on the core apoptotic machinery. Its actions primarily target the mitochondria, death receptors, and the endoplasmic reticulum.

The Mitochondrial (Intrinsic) Pathway

The intrinsic pathway is a major route for ceramide-induced apoptosis.[5] this compound accumulates at the mitochondrial membrane, where it initiates a cascade of events leading to cell death.[6][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound can directly compromise the integrity of the mitochondrial outer membrane. It achieves this by forming large, stable, protein-permeable channels.[6][8] This channel formation is a critical step, as it allows for the release of pro-apoptotic proteins from the intermembrane space into the cytosol.[6]

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[9][10] Ceramide disrupts this balance by promoting the oligomerization of Bax and Bak, which further enhances membrane permeability.[11][12] Concurrently, it can reduce the levels or inhibit the function of anti-apoptotic Bcl-2 proteins.[11][13]

-

Apoptosome Formation and Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol is a point of no return.[7] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of the initiator caspase, Caspase-9.[14] Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.[13][15][16]

The Death Receptor (Extrinsic) Pathway

Ceramides can amplify or initiate apoptosis through the extrinsic pathway by modulating death receptors on the cell surface.

-

Receptor Clustering: this compound promotes the clustering of death receptors, such as Fas (CD95), at the plasma membrane.[4][11] This aggregation is essential for the formation of the Death-Inducing Signaling Complex (DISC).[11]

-

DISC Formation and Caspase-8 Activation: The DISC serves as a platform for the recruitment and activation of the initiator caspase, Caspase-8.[11] Activated Caspase-8 can then directly activate Caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which translocates to the mitochondria to amplify the intrinsic apoptotic signal.[5]

The Endoplasmic Reticulum (ER) Stress Pathway

Accumulation of this compound can induce chronic endoplasmic reticulum (ER) stress, a condition that can ultimately trigger apoptosis.[4]

-

Unfolded Protein Response (UPR): ER stress activates the UPR, a signaling network aimed at restoring homeostasis. However, under prolonged or severe stress, the UPR switches to a pro-apoptotic mode.

-

CHOP-Mediated Apoptosis: this compound-induced ER stress can lead to the upregulation of the transcription factor C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[4] CHOP promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.

Regulation of Autophagy and Mitophagy

The relationship between ceramide, autophagy, and apoptosis is complex. While autophagy is often a pro-survival mechanism, ceramides can trigger a lethal form of autophagy.

-

Autophagic Flux Modulation: Myristate, a precursor for this compound, has been shown to enhance autophagic flux in a manner dependent on C14-ceramide and CerS5.[12]

-

Lethal Mitophagy: Certain ceramides can directly bind to LC3B-II, a key protein in autophagosome formation, and target autophagosomes to mitochondria.[17] This process, known as mitophagy, leads to the selective degradation of mitochondria, inhibition of oxygen consumption, and ultimately, a form of autophagic cell death that is independent of apoptosis.[17] C14 and C16 ceramides have been shown to activate CD95-triggered autophagy.[12][18]

Data Presentation: Effects of C14 and Related Ceramides on Apoptosis

The following table summarizes findings on the pro-apoptotic effects of this compound and other relevant short-to-long chain ceramides across various cell lines. Direct quantitative data for this compound is often limited in survey literature; therefore, data for closely related ceramides are included for context.

| Cell Line | Ceramide Species | Concentration | Incubation Time | Observed Pro-Apoptotic Effect | Citation(s) |

| Immort. Fetal Enteric Neurons (IM-FEN) | C2-Ceramide, C6-Ceramide | 25 µM | 3 - 12 hours | Increased cytotoxicity (LDH release) and apoptosis (Caspase-3/7 activation). | [19] |

| Human Adipose-Derived Stem Cells (hASCs) | Cell-permeable ceramide | Concentration-dependent | Time-dependent | Loss of cell viability, ROS generation, cytochrome c release, Caspase-3 activation, AIF translocation. | [15] |

| Non-Small Cell Lung Cancer (A549, H1299) | Ceramide | Concentration-dependent | 48 hours | Upregulation of Txnip, reduced Trx1 activity, increased apoptosis rates. | [20] |

| Human Colon Carcinoma Cells | C16-Ceramide | Not specified | Not specified | Mediated anti-proliferative effects and apoptosis. | [18][21] |

| HEPG2 Cells | C14, C16-Ceramide | Not specified | Not specified | Activated CD95-triggered autophagy. | [12][18] |

| Primary Cortical Neurons | C2-Ceramide | Not specified | Not specified | Release of cytochrome c, Omi, SMAC, and AIF from mitochondria; Caspase-3 activation. | [22] |

| PC12 Cells | C2-Ceramide | Not specified | Not specified | Induced cell death and activated Caspase-3. | [13] |

Visualizing the Pathways and Workflows

Signaling Pathways of this compound-Induced Apoptosis

The following diagram illustrates the three primary pathways—Intrinsic (Mitochondrial), Extrinsic (Death Receptor), and ER Stress—activated by this compound to induce apoptosis.

Caption: Core signaling pathways activated by this compound leading to apoptosis.

This compound, Autophagy, and Cell Fate

This diagram illustrates the dual role of this compound in modulating autophagy, which can lead to either cell survival or a specialized form of cell death known as lethal mitophagy.

Caption: Logical flow of this compound's role in directing autophagy towards cell death.

Experimental Workflow for Assessing this compound-Induced Apoptosis

This workflow outlines a standard experimental procedure for investigating and quantifying the apoptotic effects of this compound in a cell culture model.

Caption: A typical experimental workflow for studying this compound's apoptotic effects.

Key Experimental Protocols

This section provides generalized methodologies for common experiments used to study ceramide-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

Ceramide Preparation: Prepare a stock solution of this compound (N-myristoyl-D-erythro-sphingosine) in a suitable solvent like DMSO or ethanol. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with solvent) must be included in all experiments.

-

Treatment: Remove the existing medium from the cells and replace it with the ceramide-containing medium or control medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest Cells: Following treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

-

Wash: Wash the collected cells once with cold 1X Phosphate-Buffered Saline (PBS).

-

Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V conjugate (e.g., FITC, APC) and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay (e.g., Caspase-3/7)

This luminescent or colorimetric assay quantifies the activity of key executioner caspases.

-

Cell Lysis: After treatment in a multi-well plate (e.g., 96-well white-walled plate for luminescence), add the caspase assay reagent directly to the wells. The reagent typically contains a luminogenic caspase substrate and a cell-lysing buffer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light. The incubation allows the active caspase to cleave the substrate, generating a signal.

-

Measurement: Read the signal using a plate reader (luminometer or spectrophotometer).

-

Normalization: The signal can be normalized to cell number, determined in a parallel plate using a viability assay (e.g., CellTiter-Glo®).

Quantification of Ceramide Species by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying specific ceramide species.[23][24]

-

Lipid Extraction: Harvest cells and perform a total lipid extraction using a standard method like the Bligh and Dyer technique.[24]

-

Internal Standards: Add known quantities of non-endogenous ceramide internal standards (e.g., C17-ceramide) to the samples before extraction to correct for sample loss and ionization variability.[24]

-

Chromatographic Separation: Inject the extracted lipids into a reverse-phase HPLC column to separate the different ceramide species based on their hydrophobicity.[24]

-

Mass Spectrometry Analysis: Eluted lipids are ionized (e.g., by electrospray ionization - ESI) and analyzed by a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species and the internal standards.

-

Quantification: Generate a calibration curve using standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.[24]

Conclusion and Future Directions

This compound is a potent, multifaceted regulator of apoptosis. It triggers programmed cell death by forming channels in the mitochondrial membrane, modulating Bcl-2 family proteins, activating death receptor signaling, inducing ER stress, and directing lethal mitophagy.[4][6][11][12] This intricate network of interactions underscores the importance of specific ceramide species in determining cell fate.

For professionals in drug development, the pathways governed by this compound present compelling therapeutic targets. Strategies aimed at increasing intracellular levels of this compound—either through direct delivery using novel formulations like nanoliposomes, inhibiting its degradation, or activating its synthesis via CerS5/6—hold promise as novel anti-cancer approaches.[11] A deeper understanding of the precise molecular interactions and the context-dependent nature of this compound signaling will be vital to harnessing its pro-apoptotic power for therapeutic benefit.

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipid - Wikipedia [en.wikipedia.org]

- 3. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondria-specific photorelease of ceramide induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. karger.com [karger.com]

- 24. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

C14 Ceramide: A Technical Guide to its Structure, Properties, and Cellular Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. They are central players in the complex network of sphingolipid metabolism and have emerged as critical bioactive molecules involved in a myriad of cellular processes. The length of the fatty acid chain is a key determinant of the specific biological functions of a ceramide. This technical guide provides an in-depth overview of C14 Ceramide (N-myristoyl-D-erythro-sphingosine), a ceramide with a 14-carbon fatty acid chain, focusing on its chemical structure, physicochemical properties, and its roles in key cellular signaling pathways.

Chemical Structure and Properties

This compound, also known as N-myristoyl-D-erythro-sphingosine, is a well-characterized sphingolipid. Its structure consists of a D-erythro-sphingosine base linked to myristic acid (a saturated 14-carbon fatty acid) via an amide bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetradecanamide | |

| Synonyms | N-myristoyl-D-erythro-sphingosine, Cer(d18:1/14:0) | |

| CAS Number | 34227-72-0 | |

| Molecular Formula | C₃₂H₆₃NO₃ | |

| Molecular Weight | 509.85 g/mol | |

| Appearance | Solid | |

| Purity | >98% or >99% | |

| Melting Point | 94-96 °C | [1] |

| Boiling Point | 597.23 °C (rough estimate) | [1] |

| Solubility | DMF: 0.15 mg/mL, Soluble in chloroform (B151607) | |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years |

Experimental Protocols

The analysis of this compound in biological samples requires specific and sensitive methods for its extraction, purification, and quantification. Below are detailed methodologies for common experimental procedures.

Extraction and Purification of this compound from Biological Samples

Objective: To isolate this compound from cells or tissues for subsequent analysis.

Materials:

-

Biological sample (cells or tissues)

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

0.9% NaCl solution

-

Silica (B1680970) gel 60 plates for Thin-Layer Chromatography (TLC)

-

Developing solvent for TLC (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v/v)

-

Iodine vapor or other suitable visualization agent

-

Scraper

-

Centrifuge

-

Glass vials

Protocol:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

-

For tissues, homogenize the tissue sample in a suitable buffer.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the sample, add a mixture of chloroform and methanol in a 1:2 ratio (v/v).

-

Vortex thoroughly to ensure complete mixing and extraction of lipids.

-

Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase into a clean glass vial.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Purification by Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the resuspended extract onto a silica gel TLC plate.

-

Develop the TLC plate in a chamber pre-equilibrated with the developing solvent.

-

After the solvent front has reached the desired height, remove the plate and allow it to air dry.

-

Visualize the separated lipids using iodine vapor or another appropriate method. Ceramides will appear as a distinct band.

-

Scrape the silica gel corresponding to the ceramide band into a clean tube.

-

Elute the ceramide from the silica gel using a suitable solvent like chloroform:methanol (2:1, v/v).

-

Centrifuge to pellet the silica gel and collect the supernatant containing the purified ceramide.

-

Dry the purified ceramide under a stream of nitrogen.

-

Analysis of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To quantify the amount of this compound in a purified lipid extract.

Materials:

-

Purified this compound sample

-

C17 Ceramide (internal standard)

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Methanol

Protocol:

-

Sample Preparation:

-

Resuspend the purified this compound sample in a known volume of methanol.

-

Add a known amount of C17 Ceramide as an internal standard to each sample for accurate quantification.

-

-

HPLC Separation:

-

Inject the sample onto the C18 reverse-phase column.

-

Use a gradient elution program with Mobile Phase A and Mobile Phase B to separate the different lipid species. A typical gradient might be:

-

0-2 min: 80% B

-

2-15 min: Linear gradient to 100% B

-

15-20 min: Hold at 100% B

-

20-21 min: Return to 80% B

-

21-25 min: Re-equilibrate at 80% B

-

-

Set the flow rate to an appropriate value (e.g., 0.4 mL/min).

-

Maintain the column at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 510.5 → 264.4) and the internal standard C17 Ceramide (e.g., m/z 552.5 → 264.4).

-

Optimize other mass spectrometer parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared with known amounts of this compound.

-

Signaling Pathways Involving this compound

This compound is a potent signaling molecule that can influence critical cellular decisions, including apoptosis, cell cycle arrest, and necroptosis.

This compound-Induced Apoptosis

This compound can trigger the intrinsic pathway of apoptosis by directly or indirectly targeting the mitochondria.

Caption: this compound induces apoptosis via the mitochondrial pathway.

This compound accumulation at the mitochondrial membrane can lead to the activation of pro-apoptotic Bcl-2 family members, Bax and Bak. This activation results in the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, culminating in the execution of apoptosis. This compound can also inhibit the anti-apoptotic protein Bcl-2, further promoting the apoptotic cascade.

This compound-Induced Cell Cycle Arrest

This compound can halt cell proliferation by inducing cell cycle arrest, primarily at the G1/S checkpoint.

Caption: this compound induces G1 phase cell cycle arrest.

This compound can activate the tumor suppressor protein p53. Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 then binds to and inhibits the activity of the Cyclin E/CDK2 complex. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing it from activating the transcription of genes required for the G1 to S phase transition, thereby causing cell cycle arrest.

This compound in Necroptosis

Necroptosis is a form of programmed necrosis that is independent of caspases. This compound has been implicated in the execution of this cell death pathway.

References

Unveiling C14 Ceramide: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to become recognized as critical signaling molecules involved in a myriad of cellular processes. Their acyl chain length significantly influences their biological function, dictating their involvement in distinct signaling pathways. This technical guide focuses on C14 Ceramide (N-myristoyl-D-erythro-sphingosine), a medium-chain ceramide, providing an in-depth overview of its discovery, initial characterization, and its role in key cellular signaling pathways. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development efforts targeting ceramide-mediated pathways.

Discovery and Core Characteristics

This compound is an endogenous sphingolipid primarily generated by the enzyme Ceramide Synthase 6 (CerS6).[1] Initial characterization studies have focused on its synthesis, quantification, and association with various physiological and pathological conditions.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₂H₆₃NO₃ | [2] |

| Molecular Weight | 509.85 g/mol | [2] |

| CAS Number | 34227-72-0 | [2] |

| Appearance | Crystalline solid | [2] |

Quantification of this compound

Accurate quantification of this compound is crucial for understanding its cellular roles. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for the specific and sensitive measurement of different ceramide species.[2][3][4]

Table 1: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Specification |

| Chromatography | Reverse-phase HPLC |

| Column | C8 or C18 |

| Mobile Phase | Gradient of organic solvent (e.g., methanol, acetonitrile) in water with additives (e.g., formic acid, ammonium (B1175870) formate) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (m/z) → Product ion (m/z) for this compound and internal standard |

| Internal Standard | Non-endogenous odd-chain ceramide (e.g., C17 Ceramide) |

| Limit of Quantification | pg/mL to ng/mL range |

Key Biological Roles and Signaling Pathways

Initial research has implicated this compound in several critical cellular processes, including apoptosis, necroptosis, and the regulation of insulin (B600854) sensitivity.

This compound in Apoptosis

Ceramides are well-established mediators of apoptosis (programmed cell death). The accumulation of specific ceramide species, including this compound, can trigger apoptotic signaling cascades.

One of the key mechanisms involves the interplay between the tumor suppressor protein p53 and ceramide metabolism.[5] Stress stimuli that induce p53 can lead to the transcriptional activation of CerS6, resulting in the accumulation of C14 and C16 ceramides, which in turn promotes growth arrest and apoptosis.[5]

The apoptotic signaling cascade initiated by this compound can proceed through both caspase-dependent and -independent pathways.[6][7] A central event in the caspase-dependent pathway is the activation of effector caspases, such as caspase-3.[8]

References

- 1. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

C14 Ceramide synthesis pathway in mammalian cells

An In-depth Technical Guide to the C14 Ceramide Synthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are central bioactive lipids in cellular physiology and pathology, acting as both structural components of membranes and critical signaling molecules. The specific acyl chain length of a ceramide dictates its metabolic fate and functional role. This technical guide provides a comprehensive overview of the de novo synthesis pathway for this compound (N-myristoylsphingosine) in mammalian cells. It details the enzymatic cascade, with a focus on the substrate-specific roles of Ceramide Synthases 5 and 6, outlines the biosynthesis of the myristoyl-CoA precursor, presents available quantitative data, and describes relevant experimental methodologies. Furthermore, this guide visualizes the core synthesis and associated signaling pathways to provide a clear and actionable resource for researchers in sphingolipid biology and drug development.

Introduction to this compound

Sphingolipids are a diverse class of lipids essential for eukaryotic cell structure and function. At the heart of sphingolipid metabolism lies ceramide, a molecule composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.[1] The length of this fatty acyl chain can vary, giving rise to a family of ceramide species with distinct biological functions.[2]

This compound, containing a 14-carbon myristoyl chain, belongs to the group of medium-chain ceramides.[2] While less abundant than long-chain ceramides (e.g., C16, C18), this compound and its synthesizing enzymes, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6), are increasingly recognized for their roles in mediating specific cellular stress responses, including apoptosis and inflammation.[2][3] Elevated levels of this compound have been implicated in conditions such as inflammatory bowel disease, highlighting its potential as a therapeutic target.[2]

This document details the primary metabolic route for this compound production: the de novo synthesis pathway.

The De Novo this compound Synthesis Pathway

The de novo synthesis of all ceramides is a conserved pathway that occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).[4][5] The process begins with simple precursors and culminates in the formation of dihydroceramide, which is then desaturated to yield ceramide.[6] The synthesis of this compound specifically requires the incorporation of a myristoyl group, a reaction catalyzed by CerS5 and CerS6.[3][7]

The key steps are as follows:

-

Condensation: The pathway initiates with the rate-limiting condensation of the amino acid L-serine and Palmitoyl-CoA, catalyzed by Serine Palmitoyltransferase (SPT) . This reaction forms 3-ketosphinganine.[8]

-

Reduction: The 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine) by the NADPH-dependent enzyme 3-Ketosphinganine Reductase (KSR) .[8]

-

N-Acylation: In the crucial chain-length determining step, sphinganine is acylated with Myristoyl-CoA (C14:0-CoA). This reaction is catalyzed by Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6) to form C14-dihydroceramide.[3][7][9]

-

Desaturation: Finally, a double bond is introduced into the sphingoid backbone of C14-dihydroceramide by Dihydroceramide Desaturase 1 (DES1) , yielding this compound.[6]

This pathway is visualized in the diagram below.

References

- 1. csun.edu [csun.edu]

- 2. De Novo Synthesis of fatty acids | Biosynthesis Of Fatty Acids | | PDF [slideshare.net]

- 3. Novel fatty acyl substrates for myristoyl-CoA:protein N-myristoyl-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. aocs.org [aocs.org]

- 8. De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

The Role of Ceramide Synthase 6 in C14 Ceramide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide synthase 6 (CerS6) is a pivotal enzyme in sphingolipid metabolism, primarily responsible for the synthesis of ceramides (B1148491) with specific acyl chain lengths. This technical guide provides an in-depth exploration of the function of CerS6, with a particular focus on its role in the production of C14 ceramide. We will delve into its substrate specificity, its involvement in critical cellular signaling pathways such as apoptosis and the endoplasmic reticulum (ER) stress response, and its implications in various pathological conditions, including metabolic diseases and cancer. This document will present quantitative data in structured tables, detail key experimental protocols, and visualize complex pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Ceramide Synthase 6

Ceramides are central bioactive lipids in the sphingolipid metabolic pathway, acting as crucial signaling molecules in a myriad of cellular processes. The diversity of ceramide function is largely dictated by the length of their N-acyl chain, which is determined by a family of six distinct ceramide synthases (CerS1-6) in mammals. Each CerS isoform exhibits a unique specificity for fatty acyl-CoA substrates of particular chain lengths.

Ceramide synthase 6 (CerS6), also known as LASS6 (Longevity Assurance Homolog 6), is an integral membrane protein located in the endoplasmic reticulum. It plays a critical role in catalyzing the N-acylation of a sphingoid base to form dihydroceramide, which is subsequently desaturated to produce ceramide. CerS6, along with the highly homologous CerS5, demonstrates a preference for C14 (myristoyl-CoA) and C16 (palmitoyl-CoA) fatty acyl-CoAs, thus being a primary generator of C14- and C16-ceramides.[1][2][3] The specific production of these ceramide species by CerS6 implicates it in distinct biological outcomes, setting it apart from other CerS isoforms.

Enzymatic Function and Substrate Specificity

The fundamental function of CerS6 is the synthesis of dihydroceramides, the precursors to ceramides, through a ping-pong reaction mechanism.[4][5][6] This process involves the transfer of a fatty acyl chain from an acyl-CoA donor to the enzyme, forming a stable acyl-enzyme intermediate, which then reacts with a sphingoid base (like sphinganine) to produce dihydroceramide.[4]

CerS6 exhibits high selectivity for palmitoyl-CoA (C16:0-CoA) and also utilizes myristoyl-CoA (C14:0-CoA).[1][7][8] While C16-ceramide is often the more abundant product, the synthesis of C14-ceramide is significant and contributes to the overall cellular pool of short-chain ceramides. The relative production of C14- and C16-ceramides can be influenced by the availability of their respective fatty acyl-CoA substrates.

Cellular Functions and Signaling Pathways

CerS6-generated ceramides, including C14-ceramide, are implicated in a variety of cellular processes, from the regulation of cell death to metabolic control.

Apoptosis

The role of CerS6 in apoptosis is complex and appears to be context-dependent. Several studies have demonstrated a pro-apoptotic function for CerS6. For instance, knockdown of CerS6 has been shown to reduce glutamate-triggered apoptosis in primary oligodendrocyte precursor cells.[9][10] This pro-apoptotic role is linked to the regulation of mitochondrial Ca2+ homeostasis and the activation of calpain.[9][10] In other contexts, such as in response to photodynamic therapy in head and neck squamous carcinoma cells, CerS6 knockdown suppressed apoptosis.[11] Conversely, some studies have indicated an anti-apoptotic role for CerS6-generated C16-ceramide, particularly in the context of ER stress-induced cell death in head and neck squamous cell carcinoma (HNSCC) cells.[12]

Endoplasmic Reticulum (ER) Stress

CerS6 and its ceramide products are closely linked to the ER stress response. Down-regulation of CerS6 in HNSCC has been shown to induce ER stress.[1][12] Mechanistically, CerS6/C16-ceramide has been found to regulate the ATF6/CHOP arm of the unfolded protein response (UPR) pathway.[12]

Figure 1: Simplified signaling pathway of CerS6 in ER stress-mediated apoptosis.

Metabolic Regulation

CerS6 plays a significant role in metabolic homeostasis, particularly in the context of obesity and insulin (B600854) resistance.[13][14][15][16] Elevated levels of CERS6 mRNA and C16:0 ceramides have been observed in the adipose tissue of obese humans, correlating with insulin resistance.[15] Studies in mice have shown that deletion of CerS6 protects against high-fat diet-induced obesity and glucose intolerance by increasing energy expenditure and lipid utilization.[15] CerS6-derived sphingolipids have also been shown to interact with the mitochondrial fission factor (Mff), promoting mitochondrial fragmentation in obesity.[17]

Role of CerS6 in Disease

Dysregulation of CerS6 expression and activity is associated with several human diseases.

Metabolic Diseases

As mentioned, CerS6 is a key player in the pathogenesis of metabolic disorders. Inhibition of CerS6 has emerged as a potential therapeutic strategy for obesity and type 2 diabetes.[13][14][15][16]

| Disease State | Tissue | CerS6/Ceramide Change | Consequence | Reference |

| Obesity (Human) | Adipose Tissue | Increased CERS6 mRNA and C16:0 ceramides | Correlates with insulin resistance | [15] |

| High-Fat Diet (Mouse) | Brown Adipose Tissue, Liver | CerS6 deletion reduces C16:0 ceramides | Protection from obesity and glucose intolerance | [15] |

| Obesity (Mouse) | Liver | CerS6 knockdown reduces C16:0 ceramides by ~50% | Improved insulin sensitivity, reduced body weight | [13][14] |

| Non-alcoholic Steatohepatitis (NASH) | Liver | High-fat diets increase CerS6 expression and C16-ceramides | Compromised mitochondrial function, increased triglyceride accumulation | [13][14] |

Cancer

The role of CerS6 in cancer is multifaceted. Elevated CerS6 mRNA levels have been found in breast cancer tissue.[1] In head and neck squamous cell carcinoma, overexpression of CerS6 was associated with increased tumor development and growth.[1] However, CerS6 has also been identified as a transcriptional target of the tumor suppressor p53, contributing to a pro-apoptotic cellular response upon non-genotoxic stress.[18] Furthermore, CerS6 can enhance the function of p53 to prevent progeny formation from polyploid giant cancer cells.[19]

Key Experimental Protocols

Ceramide Synthase Activity Assay

This protocol describes a fluorescent assay for measuring CerS activity in cell or tissue homogenates.[20][21][22]

Materials:

-

Cell or tissue homogenate

-

Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., myristoyl-CoA for C14-ceramide synthesis)

-

Fumonisin B1 (CerS inhibitor, for negative control)

-

Chloroform (B151607)/Methanol (1:2, v/v and 2:1, v/v)

-

TLC plates (silica gel 60)

-

TLC mobile phase: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a microcentrifuge tube, add 5-50 µg of protein homogenate.

-

Add assay buffer to a final volume of 18 µL.

-

Add 1 µL of 1 mM fatty acyl-CoA (e.g., myristoyl-CoA) for a final concentration of 50 µM.

-

Initiate the reaction by adding 1 µL of 0.5 mM NBD-sphinganine (in ethanol) for a final concentration of 25 µM.

-

Incubate at 37°C for 15-60 minutes.

-

Stop the reaction by adding 750 µL of chloroform/methanol (1:2, v/v).

-

Add 250 µL of chloroform and 250 µL of water to induce phase separation.

-

Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in 20 µL of chloroform/methanol (2:1, v/v).

-

Spot the entire sample onto a TLC plate.

-

Develop the TLC plate in the mobile phase until the solvent front is near the top.

-

Air dry the plate and visualize the fluorescent spots (NBD-sphinganine and NBD-ceramide) using a fluorescence imager.

-

Quantify the intensity of the NBD-ceramide spot using densitometry software.

Figure 2: Experimental workflow for the ceramide synthase activity assay.

Quantification of Ceramides by LC-MS/MS

This protocol provides a general method for the extraction and quantification of ceramide species from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]

Materials:

-

Biological sample (plasma, tissue, or cells)

-

Internal standards (e.g., C17:0 ceramide)

-

Chloroform/Methanol (1:2, v/v)

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase column

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples or lyse cells. For plasma, use a defined volume.

-

Add a known amount of internal standard (e.g., C17:0 ceramide).

-

Perform a Bligh-Dyer extraction by adding chloroform/methanol (1:2, v/v), followed by chloroform and water to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the different ceramide species using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect the ceramides using the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. For each ceramide species (including C14:0 ceramide), monitor the specific precursor-to-product ion transition.

-

Quantify the amount of each ceramide species by comparing its peak area to the peak area of the internal standard and using a standard curve generated with known amounts of ceramide standards.

-

Conclusion

Ceramide synthase 6 is a key enzyme in sphingolipid metabolism with a specific role in the production of C14 and C16-ceramides. Its function extends beyond simple lipid synthesis, as its products are integral signaling molecules in apoptosis, the ER stress response, and metabolic regulation. The dysregulation of CerS6 is clearly implicated in prevalent human diseases such as obesity, type 2 diabetes, and cancer, making it an attractive target for therapeutic intervention. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced roles of CerS6 and its C14-ceramide product. A deeper understanding of the mechanisms governing CerS6 activity and the downstream effects of its specific ceramide products will be crucial for the development of novel and targeted therapies.

References

- 1. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Synthase 6: Comparative Analysis, Phylogeny and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Researchers discover the enzymatic mechanism for human ceramide synthase — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Expression of Ceramide Synthase 6 Transcriptionally Activates Acid Ceramidase in a c-Jun N-terminal Kinase (JNK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmentally regulated ceramide synthase 6 increases mitochondrial Ca2+ loading capacity and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide Synthase 6 Knockdown Suppresses Apoptosis after Photodynamic Therapy in Human Head and Neck Squamous Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 12. Antiapoptotic roles of ceramide-synthase-6-generated C16-ceramide via selective regulation of the ATF6/CHOP arm of ER-stress-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 14. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CerS6 Is a Novel Transcriptional Target of p53 Protein Activated by Non-genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ceramide analysis [bio-protocol.org]

C14 Ceramide: A Technical Guide to its Role as a Second Messenger in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, have emerged from their structural role in cell membranes to be recognized as critical bioactive lipid second messengers. Comprising a sphingosine (B13886) backbone N-acylated with a fatty acid, the specific functions of ceramides are often dictated by the length of their fatty acid chain.[1][2] Myristoyl-ceramide (C14 ceramide), characterized by a 14-carbon fatty acid chain, is increasingly implicated in a distinct set of cellular signaling pathways.

Generated primarily by ceramide synthases 5 and 6 (CerS5/6), this compound is a key mediator of cellular stress responses, including inflammation, endoplasmic reticulum (ER) stress, and apoptosis.[1][3] Its accumulation serves as a critical signal that can alter cell fate and function. This guide provides a comprehensive technical overview of this compound's role as a second messenger, detailing its metabolism, core signaling pathways, and the experimental protocols essential for its study.

Synthesis and Metabolism of this compound

The cellular concentration of this compound is tightly regulated by a balance between its synthesis and degradation. There are three primary pathways for ceramide generation:

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a process catalyzed by serine palmitoyltransferase.[4][5] Following a series of enzymatic steps, the resulting dihydroceramide (B1258172) is acylated by CerS5 or CerS6 with a myristoyl-CoA (14:0-CoA) to form C14-dihydroceramide. A final desaturation step introduces a double bond into the sphingoid backbone to yield this compound.[2][4][6]

-

Sphingomyelin (B164518) Hydrolysis: In response to various extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) or Fas ligand, sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide.[5][7][8] This pathway allows for a rapid, localized increase in ceramide levels.

-

Salvage Pathway: This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids in the lysosome, by re-acylating it with a fatty acyl-CoA via the action of ceramide synthases.[4][5]

Once generated, this compound can be further metabolized. It can be phosphorylated by a ceramide kinase (CERK) to form ceramide-1-phosphate (C1P), glycosylated to form glucosylceramide, or broken down by a ceramidase to release sphingosine.[4]

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and degradation pathways, functions, and pathology of ceramides and epidermal acylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary investigation of C14 Ceramide in membrane biophysics

An In-Depth Technical Guide to the Preliminary Investigation of C14 Ceramide in Membrane Biophysics

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

Ceramides (B1148491) are a class of sphingolipids that serve as central hubs in sphingolipid metabolism and as critical bioactive molecules regulating a host of cellular processes. Comprising a sphingosine (B13886) backbone N-acylated with a fatty acid, ceramides vary in their acyl chain length, which dictates their specific biophysical and signaling functions. This compound (N-myristoyl-sphingosine), a saturated ceramide with a 14-carbon acyl chain, is primarily synthesized by Ceramide Synthase 5 (CerS5) and CerS6. Its accumulation in cellular membranes in response to cellular stress triggers profound changes in membrane architecture and the initiation of signaling cascades controlling cell fate, including apoptosis, cell cycle arrest, and autophagy. Understanding the biophysical impact of this compound on the lipid bilayer is therefore crucial for elucidating its mechanism of action and for developing novel therapeutic strategies targeting ceramide-mediated pathways.

Biophysical Impact of this compound on Lipid Membranes

The incorporation of this compound into a lipid bilayer dramatically alters the membrane's physical properties. Its saturated acyl chain and the ability of its headgroup to act as both a hydrogen bond donor and acceptor drive strong intermolecular interactions. This leads to the segregation of this compound from more fluid phospholipids (B1166683), resulting in the formation of highly ordered, gel-like domains or "ceramide-rich platforms." These platforms function as signaling hubs by concentrating or excluding specific membrane proteins.

Quantitative Biophysical Data

The following table summarizes key quantitative data regarding the biophysical effects of this compound. Data for certain parameters specific to the C14 acyl chain are limited; in such cases, properties of similar saturated ceramides are noted to indicate expected behavior.

| Parameter | Value / Effect | Experimental Method | Notes |

| Melting Temperature (Tm) | 86.3 °C | Differential Scanning Calorimetry (DSC) | For fully hydrated C14-Ceramide. This is several degrees lower than longer-chain saturated ceramides (C16, C18). |

| Enthalpy of Transition (ΔH) | 59.0 kJ/mol | Differential Scanning Calorimetry (DSC) | For fully hydrated C14-Ceramide. |

| Area per Molecule | Tightly packed; smaller area per lipid | Not specified for C14 | General property of sphingolipids due to strong intermolecular hydrogen bonding and van der Waals forces.[1] |

| Bilayer Thickness | Induces greater bilayer thickness | Not specified for C14 | The formation of ordered, gel-phase domains by ceramides results in an increased height compared to the surrounding fluid membrane.[1] |

| Lateral Diffusion | Significantly reduced | Fluorescence Correlation Spectroscopy (FCS) | While a specific coefficient for C14 is unavailable, ceramides exhibit much slower diffusion within their gel domains compared to phospholipids in a liquid-disordered phase. |

This compound Synthesis and Signaling Pathways

This compound can be generated through several metabolic routes, with the de novo synthesis pathway being a primary source for stress-induced production.

CerS5-Mediated Regulation of Apoptosis and Autophagy

The expression level of Ceramide Synthase 5 (CerS5) is a critical determinant of cell fate in response to stress, particularly in cancer contexts.[2] High levels of CerS5 lead to the accumulation of C14/C16 ceramides, which can shift the cellular response from apoptosis to autophagy.[2]

-

Low CerS5 / Basal Ceramide: In healthy cells or certain cancer cells, lower levels of C14/C16 ceramide are associated with a dominant apoptotic signaling pathway in response to stress.

-

High CerS5 / High Ceramide: In some cancers, high CerS5 expression is associated with poorer patient outcomes.[2] The resulting high concentration of C14/C16 ceramide promotes the formation of stable ceramide-rich platforms that alter signaling, leading to the induction of autophagy as a pro-survival mechanism, which can contribute to therapy resistance.[2]

Key Experimental Protocols

Investigating the biophysical properties of this compound requires precise methodologies. Below are detailed protocols for two fundamental techniques: Differential Scanning Calorimetry (DSC) and Atomic Force Microscopy (AFM).

Protocol: DSC Analysis of this compound-Containing Liposomes

This protocol details the preparation of multilamellar vesicles (MLVs) and their analysis by DSC to determine the thermotropic properties of this compound within a model membrane.[3][4]

Materials:

-

N-myristoyl-D-erythro-sphingosine (this compound)

-

Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Glass vials, rotary evaporator, nitrogen gas stream, water bath sonicator

-

Differential Scanning Calorimeter with hermetic aluminum pans

Methodology:

-

Lipid Film Preparation:

-

Co-dissolve this compound and DPPC at the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tm of both lipids (~50-60°C) to form a thin, uniform lipid film.

-

Further dry the film under a gentle stream of nitrogen gas, followed by high vacuum for at least 2 hours to remove residual solvent.

-

-

Liposome Hydration:

-

Hydrate the lipid film with the degassed buffer by vortexing vigorously for 5-10 minutes at a temperature well above the lipid Tm (~60°C). This process forms multilamellar vesicles (MLVs).

-

The final lipid concentration should be approximately 5-10 mg/mL.

-

-

DSC Analysis:

-

Transfer a precise amount (e.g., 10-20 µL) of the MLV suspension into a hermetic aluminum DSC pan. Seal the pan.

-

Use an identical volume of the hydration buffer in a separate pan as the reference.

-

Place both sample and reference pans into the calorimeter.

-

Equilibrate the system at a starting temperature (e.g., 20°C).

-

Perform multiple heating and cooling scans (e.g., 3-5 cycles) at a controlled rate (e.g., 1-2°C/min) over the desired temperature range (e.g., 20°C to 100°C) to ensure reproducibility.

-

Analyze the thermograms from the second heating scan to determine the main phase transition temperature (Tm) and the enthalpy of transition (ΔH).

-

Protocol: AFM Imaging of this compound Domains in Supported Lipid Bilayers (SLBs)

This protocol describes the formation of an SLB containing this compound on a mica substrate for high-resolution topographical imaging by AFM.

Materials:

-

This compound and matrix lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Chloroform, bath sonicator, probe-tip sonicator or extruder

-

Freshly cleaved muscovite (B576469) mica discs (e.g., 1 cm diameter)

-

Imaging Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4)

-

Atomic Force Microscope with a liquid cell and sharp silicon nitride tips

Methodology:

-

Small Unilamellar Vesicle (SUV) Preparation:

-

Prepare a lipid film as described in the DSC protocol (Step 1.1), using POPC and this compound (e.g., 90:10 mol ratio).

-

Hydrate the film with buffer (without CaCl₂) to form MLVs.

-

Generate SUVs from the MLV suspension by either probe-tip sonication on ice or by extrusion through polycarbonate membranes (e.g., 50-100 nm pore size). The final lipid concentration should be ~0.5-1.0 mg/mL.

-

-

SLB Formation by Vesicle Fusion:

-

Mount a freshly cleaved mica disc onto an AFM sample puck using adhesive.

-

Place the puck in the AFM liquid cell.

-

Add the imaging buffer (containing CaCl₂) to the liquid cell. The divalent cations are crucial for mediating vesicle fusion onto the negatively charged mica.

-

Inject the SUV suspension into the liquid cell to initiate vesicle fusion.

-

Incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture to facilitate vesicle rupture and fusion into a continuous bilayer.

-

-

Bilayer Rinsing and Imaging:

-

Gently rinse the bilayer by exchanging the buffer in the liquid cell multiple times to remove unfused vesicles.

-

Mount the liquid cell onto the AFM scanner stage.

-

Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., Tapping Mode or PeakForce Tapping) in liquid.

-

Acquire images to observe the topography of the bilayer, identifying the liquid-disordered POPC phase and the taller, ordered gel-phase domains enriched in this compound.

-

Perform height analysis on the images to quantify the height difference between the phases.

-

Conclusion

This compound is a potent modulator of membrane biophysics, capable of inducing significant structural reorganization within the lipid bilayer. Its propensity to form ordered, gel-phase domains provides a mechanism for regulating complex signaling pathways, most notably the critical balance between apoptosis and autophagy. The experimental frameworks provided herein offer robust methods for the preliminary investigation of these properties. For researchers in membrane biophysics and drug development, a thorough understanding of how this compound and its generating enzymes function is essential for identifying new therapeutic targets and for designing novel lipid-based drug delivery systems.

References

- 1. Isostearyl myristate | 72576-81-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bodipy lipid probes: Topics by Science.gov [science.gov]

- 4. Correlating the Structure and Gene Silencing Activity of Oligonucleotide-Loaded Lipid Nanoparticles Using Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources and Subcellular Localization of C14:0 Ceramide: A Technical Guide

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. They are central intermediates in sphingolipid metabolism, acting as precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. The biological function of a specific ceramide is intricately linked to its N-acyl chain length, which can range from medium-chain (C12-C14) to ultra-long-chain (≥C26). C14:0 Ceramide (N-myristoyl-sphingosine) is a medium-chain species implicated in specific cellular stress responses and metabolic regulation. This technical guide provides an in-depth overview of the endogenous synthesis pathways and subcellular distribution of C14:0 Ceramide, tailored for researchers, scientists, and drug development professionals.

Endogenous Sources of C14:0 Ceramide

The cellular pool of C14:0 Ceramide is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of all ceramides originates in the endoplasmic reticulum (ER). This pathway begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16:0), a reaction catalyzed by serine palmitoyltransferase (SPT). The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) (dihydrosphingosine).

The crucial step for determining the acyl chain length occurs next. A family of six mammalian (dihydro)ceramide synthases (CerS1-6) acylates sphinganine with a fatty acyl-CoA of a specific chain length. C14:0 Ceramide is specifically synthesized by Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) , which utilize myristoyl-CoA (C14:0-CoA) as the acyl donor. The resulting dihydroceramide (B1258172) (dihydro-C14:0-ceramide) is then desaturated by dihydroceramide desaturase (DES1) to form C14:0 Ceramide.

Salvage Pathway

The salvage pathway provides a mechanism for recycling sphingoid bases. Complex sphingolipids are broken down in the lysosomes to ceramide, which can then be further hydrolyzed by ceramidases to yield sphingosine (B13886). This sphingosine can be transported out of the lysosome and re-acylated in the ER by CerS enzymes to form ceramide. If CerS5 or CerS6 are active and myristoyl-CoA is available, this pathway can contribute to the endogenous pool of C14:0 Ceramide.

Subcellular Localization of C14:0 Ceramide

The function of ceramide is highly dependent on its specific subcellular location. While de novo synthesis occurs in the ER, C14:0 Ceramide is subsequently distributed to various cellular compartments.

-

Endoplasmic Reticulum (ER): As the primary site of synthesis, the ER contains a basal pool of C14:0 Ceramide. It is the central hub from which ceramide is transported to other organelles.

-

Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it serves as a substrate for the synthesis of sphingomyelin (by sphingomyelin synthase) and simple glycosphingolipids (by glucosylceramide synthase). This transport can occur via vesicular trafficking or through the action of the ceramide transfer protein (CERT). CERT has been shown to preferentially transfer ceramides with long acyl chains (C14-C20).

-

Mitochondria: Ceramide can accumulate in mitochondria, particularly in response to cellular stress, where it is implicated in the regulation of apoptosis. It is thought to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. Ceramide synthases have also been found in mitochondria-associated membranes (MAM) and within purified mitochondrial fractions, suggesting local synthesis is possible.

-

Plasma Membrane: Ceramides are structural components of the plasma membrane and are enriched in microdomains known as lipid rafts. Here, they play crucial roles in signal transduction, modulating the activity of receptors and downstream signaling cascades.

-

Lysosomes: Degradation of complex sphingolipids by acid sphingomyelinase generates ceramide within the lysosome.

Data Presentation

Table 1: Acyl-CoA Specificity of Mammalian Ceramide Synthases

| Enzyme | Aliases | Acyl-CoA Specificity | Key Tissues/Functions |

| CerS1 | LASS1 | C18:0 | Brain, skeletal muscle |

| CerS2 | LASS2 | C20:0 - C26:0 | Liver, kidney, brain (myelin) |

| CerS3 | LASS3 | C26:0 - C34:0 | Skin, testes |

| CerS4 | LASS4 | C18:0 - C20:0 | Heart, liver, skin, spleen |

| CerS5 | LASS5 | C14:0 - C16:0 | Lung, intestine, various tissues |

| CerS6 | LASS6 | C14:0 - C16:0 | Widespread, implicated in cancer |

Data compiled from multiple sources.

Table 2: Subcellular Localization of Key Ceramide Metabolizing Enzymes

| Enzyme | Pathway | Primary Subcellular Localization(s) |

| Serine Palmitoyltransferase (SPT) | De Novo Synthesis | Endoplasmic Reticulum (ER) |

| Ceramide Synthases (CerS1-6) | De Novo & Salvage | Endoplasmic Reticulum (ER), Mitochondria-Associated Membranes (MAM) |

| Dihydroceramide Desaturase (DES1) | De Novo Synthesis | Endoplasmic Reticulum (ER) |

| Sphingomyelin Synthase (SMS) | Complex Sphingolipid Synthesis | Golgi Apparatus, Plasma Membrane |

| Glucosylceramide Synthase (GCS) | Complex Sphingolipid Synthesis | Golgi Apparatus (cis-Golgi) |

| Acid Sphingomyelinase (aSMase) | Degradation | Lysosomes |

| Neutral Sphingomyelinase (nSMase) | Degradation/Signaling | Plasma Membrane, Golgi, ER |

| Acid Ceramidase (aCDase) | Degradation/Salvage | Lysosomes |

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Quantification of C14:0 Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species from complex biological samples.

1. Sample Preparation (Lipid Extraction):

- Homogenize cells or tissues in a suitable buffer.

- Add an internal standard mixture containing a known amount of a non-endogenous ceramide (e.g., C17:0 Ceramide) to normalize for extraction efficiency and instrument variability.

- Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol (B129727):water) or a single-phase extraction with an organic solvent mixture (e.g., ethyl acetate:isopropanol).

- Collect the organic phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or ethanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatography: Inject the extracted lipids onto a reverse-phase C8 or C18 HPLC column. Separate the lipid species using a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

- Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer operating in positive ion mode.

- Detection: Use

Whitepaper: The Role of C14 Ceramide in Endoplasmic Reticulum Stress

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ceramides (B1148491), a class of bioactive sphingolipids, are crucial regulators of cellular processes, including apoptosis, cell cycle arrest, and stress responses.[1][2][3] The N-acyl chain length of ceramides dictates their specific biological functions. This technical guide focuses on C14 ceramide (myristoyl-ceramide), an endogenous lipid primarily generated by ceramide synthases 5 and 6 (CerS5/6).[4][5][6] Emerging evidence highlights a significant role for this compound in the induction of endoplasmic reticulum (ER) stress, a cellular state triggered by the accumulation of unfolded or misfolded proteins.[5][7] This document provides an in-depth analysis of the molecular mechanisms by which this compound instigates ER stress, the activation of the Unfolded Protein Response (UPR), and the downstream signaling cascades that lead to inflammation and apoptosis. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways to offer a comprehensive resource for professionals in research and drug development.

Introduction to this compound and ER Stress

The Endoplasmic Reticulum and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of secretory and transmembrane proteins, as well as lipid biosynthesis.[1][6][8] Perturbations to ER homeostasis—such as altered calcium levels, oxidative stress, or an overload of protein synthesis—can lead to the accumulation of unfolded proteins, a condition known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][7] The UPR is mediated by three primary ER-transmembrane sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1][7] While initially a pro-survival response aimed at restoring ER function, prolonged or severe ER stress shifts the UPR towards pro-apoptotic signaling.[1][2]

This compound: Synthesis and Significance

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingoid base linked to a fatty acid.[3][6] The length of the fatty acid chain (ranging from C14 to C26) is a critical determinant of the ceramide's function.[3][9][10] this compound specifically contains a 14-carbon myristoyl chain. Its de novo synthesis occurs in the ER, beginning with the condensation of serine and palmitoyl-CoA.[6][8] The key step for this compound generation is the acylation of the sphinganine (B43673) backbone with myristoyl-CoA, a reaction catalyzed predominantly by ceramide synthases 5 and 6 (CerS5 and CerS6).[5][6][11] Subsequent desaturation of C14-dihydroceramide produces this compound.[3][8] Dysregulation of this compound levels has been implicated in intestinal inflammation and lipotoxic cardiomyopathy.[5][11]

Molecular Mechanisms of this compound-Induced ER Stress

This compound induces ER stress through specific molecular interactions that activate the UPR signaling pathways. This is distinct from the effects of other saturated fatty acids like palmitate, which do not robustly induce the same ER stress signature.[5]

Activation of the IRE1α-XBP1 Pathway

Studies in intestinal epithelial cells have shown that myristate (C14:0), the precursor fatty acid for this compound, specifically induces the IRE1α branch of the UPR.[5]

-

IRE1α Activation: Increased levels of this compound in the ER membrane are thought to alter membrane properties, leading to the oligomerization and autophosphorylation of the IRE1α sensor protein.[5][9]

-

XBP1 Splicing: Activated IRE1α exhibits endoribonuclease activity, which excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[1][5]

-

Translational Frameshift: This splicing event results in a translational frameshift, producing a potent transcription factor known as spliced XBP1 (XBP1s).[5]

-

Target Gene Expression: XBP1s translocates to the nucleus and upregulates genes involved in restoring ER homeostasis. However, under chronic this compound-induced stress, it can also promote the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[5]

General Ceramide-Mediated ER Stress Mechanisms

While the IRE1α pathway is specifically linked to this compound, other general mechanisms of ceramide-induced ER stress likely contribute. Exogenous short-chain ceramides have been shown to activate multiple UPR arms and disrupt ER function through the following mechanisms:

-

Disruption of ER Ca2+ Homeostasis: Ceramides can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][12][13] This inhibition leads to the depletion of calcium stores within the ER, a potent trigger for ER stress and the UPR.[1]

-

Activation of the PERK-eIF2α Pathway: ER stress, including Ca2+ disruption, activates the PERK kinase.[1] PERK then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein translation to reduce the protein load on the ER. Paradoxically, this also promotes the translation of specific mRNAs, like that of Activating Transcription Factor 4 (ATF4), which upregulates pro-apoptotic genes such as CHOP.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of ceramides on ER stress markers. Note that many foundational studies used exogenous, cell-permeable short-chain ceramides (e.g., C2-ceramide) to establish the general mechanism.

Table 1: Effect of Exogenous Ceramide on UPR Activation Data derived from studies on human adenoid cystic carcinoma cells using C2-ceramide.

| Parameter | Treatment | Concentration | Time (hours) | Observed Effect | Citation |

| XBP1 mRNA Splicing | C2-Ceramide | 10-100 µM | 6 | Dose-dependent increase in XBP1s | [1] |

| C2-Ceramide | 10-100 µM | 12 | Sustained, higher levels of XBP1s | [1] | |

| GRP78 Expression | C2-Ceramide | 100 µM | 6 | Significant increase in GRP78 mRNA | [1] |

| C2-Ceramide | 100 µM | 12 | Further increase in GRP78 mRNA | [1] | |

| eIF2α Phosphorylation | C2-Ceramide | 50-100 µM | 12 | Dose-dependent increase in p-eIF2α | [1] |

Table 2: Myristate-Induced this compound Generation and ER Stress Data derived from studies on intestinal epithelial cells.

| Parameter | Treatment | Effect on C14-Ceramide Levels | Effect on XBP1 Splicing | Effect on IL-6 Expression | Citation |

| Myristate (C14:0) | Myristate-enriched diet | Significant increase | Significant increase | Significant increase | [5] |

| Palmitate (C16:0) | Palmitate treatment | No significant change | No significant change | No significant change | [5] |

| CerS5/6 Inhibition | Myristate + FB1* or siRNA | Suppressed C14-ceramide generation | Suppressed myristate-induced XBP1s | Suppressed myristate-induced IL-6 | [5] |